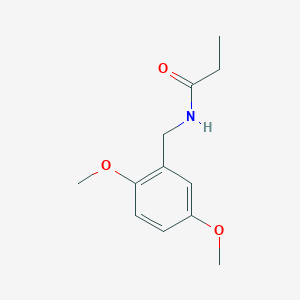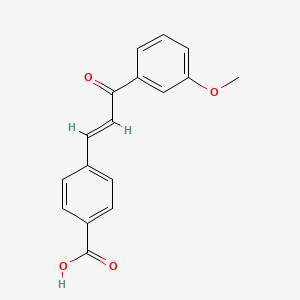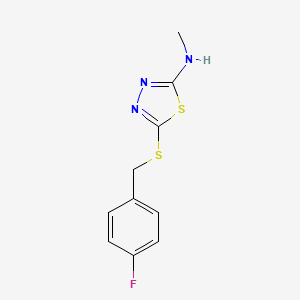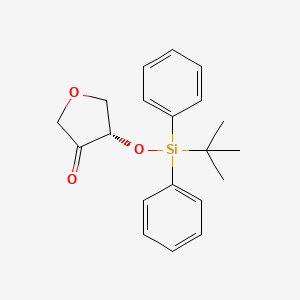
(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is a chemical compound that features a dihydrofuran ring with a tert-butyldiphenylsilyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one typically involves the protection of a hydroxyl group with a tert-butyldiphenylsilyl group. This is followed by the formation of the dihydrofuran ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The tert-butyldiphenylsilyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biological molecules. The dihydrofuran ring can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-((tert-Butyldimethylsilyl)oxy)dihydrofuran-3(2H)-one
- (S)-4-((tert-Butylphenylsilyl)oxy)dihydrofuran-3(2H)-one
Uniqueness
(S)-4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is unique due to the presence of the tert-butyldiphenylsilyl group, which provides distinct steric and electronic properties. This makes the compound particularly useful in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C20H24O3Si |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(4S)-4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-one |
InChI |
InChI=1S/C20H24O3Si/c1-20(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19-15-22-14-18(19)21/h4-13,19H,14-15H2,1-3H3/t19-/m0/s1 |
Clé InChI |
KIGFTIVOAGPZKL-IBGZPJMESA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3COCC3=O |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


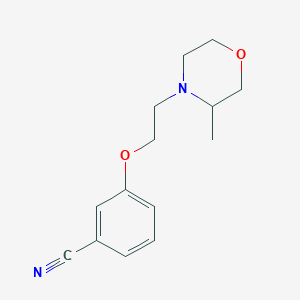
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
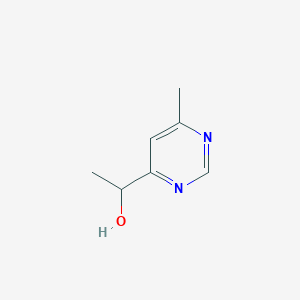
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
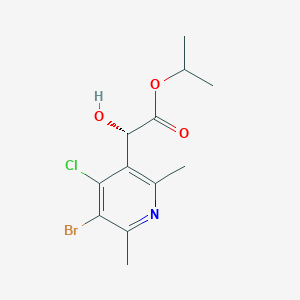
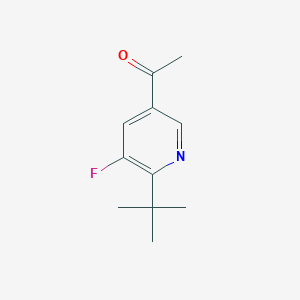
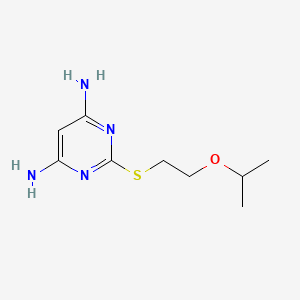
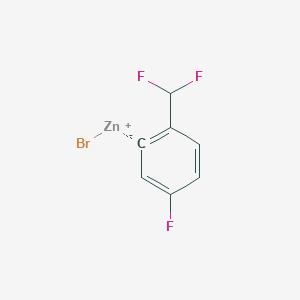

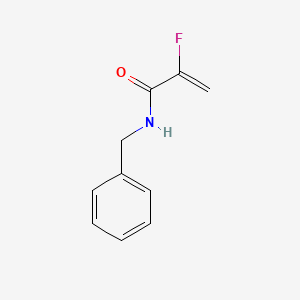
![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
